molecular formula C9H10ClFO2 B8032948 5-Chloro-2-fluoro-3-(propan-2-yloxy)phenol

5-Chloro-2-fluoro-3-(propan-2-yloxy)phenol

Cat. No.: B8032948
M. Wt: 204.62 g/mol
InChI Key: NEQYBCOSNNKVKE-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(propan-2-yloxy)phenol is an aromatic compound characterized by the presence of chloro, fluoro, and propan-2-yloxy substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-(propan-2-yloxy)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenol derivatives.

    Halogenation: Introduction of chloro and fluoro groups can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas (Cl₂) and fluorine gas (F₂) or their respective halogenating agents.

    Etherification: The propan-2-yloxy group is introduced via an etherification reaction. This can be done by reacting the halogenated phenol with isopropyl alcohol (propan-2-ol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to remove halogen substituents or reduce the phenolic group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted phenols.

Scientific Research Applications

5-Chloro-2-fluoro-3-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Chloro-2-fluoro-3-(propan-2-yloxy)phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluoro-3-methoxyphenol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    5-Chloro-2-fluoro-3-ethoxyphenol: Contains an ethoxy group instead of a propan-2-yloxy group.

    5-Chloro-2-fluoro-3-(tert-butoxy)phenol: Features a tert-butoxy group, providing different steric and electronic properties.

Uniqueness

5-Chloro-2-fluoro-3-(propan-2-yloxy)phenol is unique due to the specific combination of chloro, fluoro, and propan-2-yloxy substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-chloro-2-fluoro-3-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-5(2)13-8-4-6(10)3-7(12)9(8)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQYBCOSNNKVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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